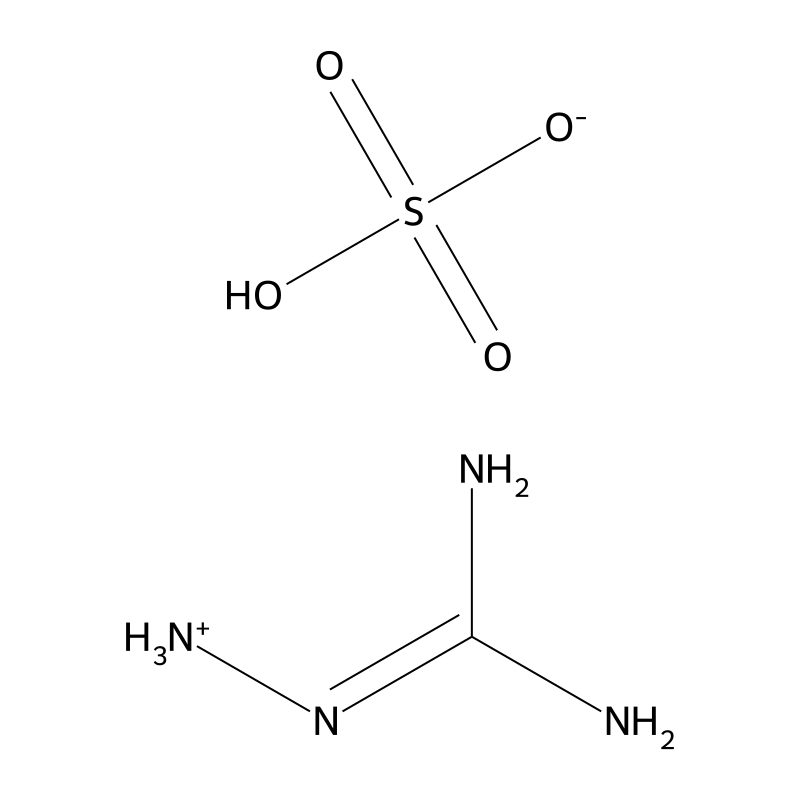

Aminoguanidine sulfate

CH8N4O4S

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

CH8N4O4S

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Anti-diabetic Properties:

Studies have investigated the potential of AGS in mitigating diabetic complications. Research suggests that AGS might help:

- Reduce proteinuria (excess protein in urine): A study in rats with diabetes demonstrated that AGS treatment lessened proteinuria, potentially by preserving the structure of the glomerular basement membrane in the kidneys [].

- Inhibit the formation of advanced glycation end products (AGEs): AGEs are harmful compounds formed when sugars react with proteins or fats. Studies suggest that AGS might inhibit AGE formation, potentially offering benefits in diabetes management [].

Antioxidant Activity:

Research suggests that AGS might possess antioxidant properties, potentially offering benefits in conditions associated with oxidative stress. Studies have shown that AGS:

- Scavenges free radicals: A study demonstrated that AGS exhibited concentration-dependent free radical scavenging activity, potentially protecting cells from oxidative damage [].

- Reduces the formation of reactive oxygen species (ROS): ROS are harmful molecules generated by various cellular processes. Studies suggest that AGS might mitigate ROS production [].

Other Potential Applications:

Aside from the mentioned areas, research is exploring other potential applications of AGS, such as:

Aminoguanidine sulfate is a white, crystalline solid (PubChem, []). It is the sulfate salt of aminoguanidine, a molecule derived from guanidine by replacing one amino group with an amine group []. Aminoguanidine sulfate is being investigated for its potential in different areas of research, including:

- Inhibiting protein glycation: This process, linked to aging and diabetes complications, involves the attachment of sugars to proteins. Aminoguanidine sulfate may help prevent this.

- Treating Alzheimer's disease: Studies suggest it may reduce amyloid beta plaque formation, a hallmark of the disease.

- Anti-cancer properties: Some research indicates potential anti-cancer effects, but more investigation is needed.

Molecular Structure Analysis

Aminoguanidine sulfate has a relatively simple structure. The aminoguanidine molecule (C6H8N4) consists of a central carbon atom bonded to two amine groups (NH2), an amidine group (C=NH2NH2), and a hydrogen atom (H). The sulfate ion (SO4²⁻) forms a salt with the positively charged aminoguanidine cation (C6H8N4⁺) [].

Chemical Reactions Analysis

Synthesis:

Aminoguanidine sulfate can be synthesized through various methods. One common approach involves the reaction of guanidine nitrate with hydrazine hydrate, followed by treatment with sulfuric acid.

Decomposition:

Other Reactions:

Research suggests that aminoguanidine sulfate can react with carbonyl compounds, a key functional group in many biological molecules, forming adducts that may influence protein glycation.

Physical and Chemical Properties

- Melting point: 207 °C.

- Solubility: Soluble in water, slightly soluble in methanol, and practically insoluble in ethanol.

- Stability: Relatively stable under normal storage conditions.

The mechanism of action of aminoguanidine sulfate depends on the specific application. Here are two potential mechanisms:

- Inhibiting protein glycation: Aminoguanidine sulfate may react with reactive carbonyl groups in sugars, preventing them from attaching to proteins.

- Interfering with amyloid beta aggregation: It may interact with amyloid beta peptides, hindering their ability to form the plaques characteristic of Alzheimer's disease.

- Condensation Reactions: It can react with carboxylic acids to form aminoguanidinium salts. For instance, reactions with oxamic and malonic acids yield various derivatives that are useful in synthetic organic chemistry .

- Cyclization: The compound can undergo cyclization under acidic conditions, leading to the formation of more complex structures .

- Inhibition Reactions: Aminoguanidine sulfate is known to inhibit nitric oxide synthase, which plays a role in reducing inflammatory responses .

Aminoguanidine sulfate exhibits notable biological activities:

- Antioxidant Properties: It has been shown to reduce oxidative stress by scavenging free radicals.

- Inhibition of Glycation: The compound inhibits the formation of advanced glycation end-products, which are implicated in various chronic diseases, including diabetes and cardiovascular diseases .

- Neuroprotective Effects: Research indicates potential neuroprotective effects, making it a candidate for studies related to neurodegenerative diseases .

Aminoguanidine sulfate can be synthesized through several methods:

- Reaction of Aminoguanidine with Sulfuric Acid: This straightforward method involves dissolving aminoguanidine in sulfuric acid, leading to the formation of aminoguanidine sulfate.

- Neutralization Method: Aminoguanidine bicarbonate can be neutralized with sulfuric acid to yield aminoguanidine sulfate and carbon dioxide as a byproduct .

- Crystallization Techniques: The compound can also be purified through recrystallization from aqueous solutions.

Aminoguanidine sulfate finds applications in various fields:

- Pharmaceutical Research: It is used as a biochemical tool in proteomics and drug development due to its ability to inhibit specific enzymes.

- Diabetes Research: Its property to inhibit glycation makes it significant for studying diabetes-related complications.

- Neuroscience Studies: Investigated for its potential protective effects against neurodegeneration.

Aminoguanidine sulfate shares structural similarities with several other compounds. Here are some notable comparisons:

| Compound | Molecular Formula | Unique Properties |

|---|---|---|

| Hydrazine | Strong reducing agent; used as a rocket fuel | |

| Guanidine | Affects urea cycle; used in fertilizers | |

| Aminoacetone | Involved in amino acid metabolism | |

| Metformin | Antidiabetic drug; reduces hepatic glucose production |

Uniqueness of Aminoguanidine Sulfate

Aminoguanidine sulfate is unique due to its dual role as both an inhibitor of glycation and a potential therapeutic agent for neuroprotection. Its ability to form stable derivatives with carboxylic acids also sets it apart from similar compounds, making it particularly valuable in synthetic organic chemistry and medicinal research.

Aminoguanidine sulfate exists as a salt formed from the reaction between aminoguanidine (hydrazinecarboximidamide) and sulfuric acid. The compound has been characterized using various analytical techniques including X-ray crystallography, NMR spectroscopy, and computational methods.

The molecular formula of aminoguanidine sulfate has been reported with some variations in the literature. It is commonly represented as C₂H₁₄N₈SO₄, corresponding to a 2:1 ratio of aminoguanidine to sulfate. Alternative representations include CH₆N₄·H₂O₄S (1:1 ratio) and C₂H₁₆N₈O₅S for the monohydrate form. These different formulations reflect various ways of representing the ionic structure rather than actual structural differences.

Tautomeric Equilibria and Protonation States

Aminoguanidine can exist in different tautomeric forms due to the presence of multiple nitrogen atoms capable of carrying protons. In the sulfate salt, aminoguanidine exists primarily as a dication, where both aminoguanidine molecules are protonated. This dication could theoretically exist in several different tautomeric forms, but crystallographic studies have demonstrated that one specific tautomer predominates in the solid state.

In this predominant tautomer, one of the nitrogens of the hydrazine moiety bears three hydrogen atoms while the other nitrogen (the one bound to carbon) bears one hydrogen atom. The other two nitrogens each bear two hydrogen atoms. This tautomeric preference can be explained by the very strong resonance stabilization in this particular form.

The pKa of aminoguanidine at 298.15 K in aqueous solution is 11.5, indicating it functions as a moderately strong base. Under physiological pH conditions, the protonated form (AGH⁺) is the most stable aqueous species. This protonation behavior is critical for understanding the compound's biological activities and interactions with biomolecules.

According to detailed computational studies, one of the positive charges of the aminoguanidine dication is delocalized, being shared by all atoms of the CN₃ moiety, while the other positive charge is localized at the nitrogen bearing three hydrogen atoms. This charge distribution pattern significantly influences the compound's reactivity and intermolecular interactions.

Crystallographic Characterization of Aminoguanidine Sulfate

Aminoguanidine sulfate monohydrate [(AG)₂SO₄·H₂O] crystallizes in the orthorhombic system with space group Pnma. X-ray diffraction analysis has provided detailed structural information about this compound, with the following unit cell parameters:

Table 1: Crystallographic Parameters of Aminoguanidine Sulfate Monohydrate

| Parameter | Value |

|---|---|

| Crystal System | Orthorhombic |

| Space Group | Pnma |

| a | 0.6759(2) nm |

| b | 1.4131(5) nm |

| c | 1.1650(4) nm |

| V | 1.1128(6) nm³ |

| Z | 4 |

| Calculated Density (Dc) | 1.578 g/cm³ |

| F(000) | 560 |

| Absorption Coefficient μ(MoKα) | 0.318 mm⁻¹ |

| Final R | 0.0312 |

| Final wR | 0.0833 |

The title compound is an ionic structure, with each structural unit consisting of two aminoguanidinium cations, one sulfate anion, and one crystal water molecule. These components are interconnected by electrostatic forces and hydrogen bonds, forming a three-dimensional network structure that contributes to the compound's remarkable stability.

Planar Geometry and Hydrogen Bonding Interactions

The dication of aminoguanidine in the sulfate salt exhibits remarkable planarity, although the hydrogen atoms of the hydrazine moiety deviate significantly from this plane. This deviation primarily results from a strong hydrogen bond between the proton of the monoprotonated nitrogen and one of the sulfate oxygen atoms.

The bonds between the carbon atom and the adjacent nitrogen atoms are essentially of equal length, indicating that each bond possesses approximately the same amount of double bond character. This equal bond length distribution suggests extensive electron delocalization within the CN₃ moiety, which contributes significantly to the stability of the structure.

The crystal structure of aminoguanidine sulfate reveals an extensive hydrogen bonding network that plays a crucial role in stabilizing the crystal lattice. The water molecule and sulfate anion serve as bridges between aminoguanidinium cations, forming an intricate three-dimensional network of hydrogen bonds. This network contributes to the high melting point and exceptional stability of the compound.

The hydrogen bonding pattern in aminoguanidine sulfate is particularly interesting because it causes the deviation of certain hydrogen atoms from the molecular plane, influencing the overall geometry of the molecule. This structural feature has implications for the compound's physical properties and chemical reactivity.

Traditional Synthesis Routes and Reaction Pathways

The synthesis of aminoguanidine sulfate has been established through several traditional methodologies, each offering distinct advantages in terms of yield, purity, and reaction conditions. The most fundamental approach involves the direct reaction of aminoguanidine bicarbonate with sulfuric acid, which represents the cornerstone method for producing this important nitrogen-containing compound [1].

The classical synthesis pathway begins with the preparation of aminoguanidine bicarbonate as an intermediate. This precursor can be synthesized through the reaction of calcium cyanamide with hydrazine sulfate in aqueous medium [5]. The reaction proceeds through a carefully controlled mechanism where calcium cyanamide reacts with hydrazine in an acidic pH environment, typically maintained between 9.0 and 9.5 initially, then adjusted to 7.0 during the reaction progression [11]. The reaction temperature is maintained at approximately 40 degrees Celsius to ensure optimal conversion rates while preventing decomposition of the starting materials [11].

An alternative traditional route involves the reduction of nitroguanidine using zinc dust in glacial acetic acid [5] [12]. This method, while historically significant, typically yields aminoguanidine acetate as the primary product, which must subsequently be converted to the sulfate form through additional processing steps [44]. The reduction reaction follows the general pathway: nitroguanidine plus acetic acid plus zinc plus water yields aminoguanidine, with the reduction invariably accompanied by over-reduction of a portion of the nitroguanidine to ammonia [41].

The conversion of aminoguanidine bicarbonate to aminoguanidine sulfate represents a critical step in the traditional synthesis pathway [1]. This transformation occurs through the addition of concentrated sulfuric acid to an aqueous solution of aminoguanidine bicarbonate, maintained at temperatures between 20 and 40 degrees Celsius [1]. The stoichiometric relationship requires careful control to achieve optimal yields, with the reaction proceeding according to the acid-base neutralization mechanism .

Research has demonstrated that the reaction conditions significantly influence both the yield and purity of the final product [1]. Temperature control during the synthesis proves crucial, as excessive heating can lead to decomposition of the aminoguanidine moiety, while insufficient temperature may result in incomplete conversion [1]. The pH adjustment during crystallization plays a fundamental role in determining the final product quality, with optimal conditions falling within the range of 4.0 to 6.0 [1].

High-Purity Synthesis Methods and Industrial Applications

Advanced synthesis methodologies for aminoguanidine sulfate have been developed to meet the stringent purity requirements of pharmaceutical and industrial applications. These high-purity methods focus on eliminating contaminants and achieving superior crystalline products with enhanced stability and consistency [6] [9].

The most significant advancement in high-purity synthesis involves precise pH control during the crystallization process [1]. Patent literature describes a method where the sulfuric acid is adjusted to a pH value of 4 to 6, preferably 5 to 5.5, before or during crystallization of the aminoguanidine sulfate [1]. This controlled environment results in the production of a pure white aminoguanidine sulfate with melting point of 207 degrees Celsius, corresponding to theoretical values, and containing 99 to 100 percent aminoguanidine sulfate [1].

Industrial scale production has been optimized through the development of continuous processes that minimize contamination and maximize yield efficiency [6]. The technique involves the reaction of methylisothiouronium sulfate with hydrazine hydrate, providing a scalable approach suitable for large-scale manufacturing . This method eliminates many of the purification steps required in traditional batch processes, resulting in aminoguanidine sulfate products with purity levels exceeding 98.5 percent [6].

High-purity synthesis methods have incorporated advanced purification techniques to remove metallic impurities, particularly iron contaminants that can discolor the final product [11]. The process maintains the pH in the acidic range to prevent decomposition and polymerization of the calcium cyanamide precursor, ensuring that the majority of contaminants remain in solution rather than co-precipitating with the desired product [11].

The crystallization process in high-purity methods involves controlled evaporation techniques where the solution is concentrated on a water bath to obtain pure white salt that does not change color when exposed to air [1]. This approach eliminates the need for subsequent washing operations, which can lead to yield losses and potential contamination [1]. The resulting product maintains excellent thermal stability with decomposition temperatures exceeding 200 degrees Celsius [17].

Quality control specifications for pharmaceutical-grade aminoguanidine sulfate include stringent limits on water content, insoluble substances, iron content, and free acid levels [9]. Commercial specifications typically require content levels of 98 percent minimum, with premium grades achieving 99 percent or higher purity [9]. Insoluble substances must be limited to 0.1 percent or less, with loss on drying not exceeding 0.3 percent [9].

Salt Formation with Carboxylic Acids: Structural and Functional Implications

Aminoguanidine demonstrates remarkable versatility in forming stable salts with various carboxylic acids, creating a diverse family of derivatives with distinct structural and functional characteristics [13] [20]. These salt formations occur through well-defined mechanisms that involve protonation of the amino groups within the aminoguanidine structure, resulting in ionic compounds with enhanced stability and modified physical properties [23].

The formation mechanism of aminoguanidine carboxylic acid salts proceeds through direct acid-base reactions where the carboxylic acid donates a proton to the basic nitrogen centers of aminoguanidine [13]. This process typically results in monoprotonated aminoguanidinium cations that form stable ionic interactions with the carboxylate anions [20]. The specific site of protonation depends on the relative basicity of the different nitrogen atoms within the aminoguanidine structure, with the terminal amino group generally being the preferred protonation site [19].

Structural analysis of aminoguanidine carboxylic acid salts reveals significant variations in crystal packing and hydrogen bonding patterns depending on the nature of the carboxylic acid component [23]. X-ray crystallographic studies have demonstrated that aminoguanidine exists predominantly in the monoprotonated form when complexed with carboxylic acids, creating extensive hydrogen bonding networks that contribute to the overall stability of the crystalline structure [20]. These hydrogen bonding interactions typically involve nitrogen-hydrogen to oxygen contacts, forming robust supramolecular assemblies [20].

The formation of aminoguanidine salts with dicarboxylic acids presents particularly interesting structural implications [16]. Oxalic acid forms stable salts with aminoguanidine through a mechanism involving both carboxyl groups, creating chelating interactions that enhance the thermal stability of the resulting compound [13]. Similarly, succinic acid reacts with aminoguanidine under acidic conditions to form aminoguanidinium succinate, where the four-carbon chain of the dicarboxylic acid provides conformational flexibility that influences the crystal packing arrangement [16].

Research has identified specific structural features that influence the functional properties of these carboxylic acid salts [23]. The presence of multiple carboxyl groups, as in citric acid derivatives, allows for complex network formation through multiple coordination sites [23]. Tartaric acid salts benefit from the presence of additional hydroxyl groups that provide supplementary hydrogen bonding opportunities, resulting in enhanced stability and modified solubility characteristics [23].

The geometric constraints imposed by unsaturated carboxylic acids create unique structural considerations in salt formation [21]. Fumaric acid, with its trans-alkene configuration, forms salts where the double bond geometry is preserved, influencing the overall molecular arrangement and potentially affecting the biological activity of the resulting compound [21]. Conversely, maleic acid salts maintain the cis-alkene constraint, creating different spatial arrangements that can significantly alter the physical properties of the salt [21].

Thermal analysis of aminoguanidine carboxylic acid salts reveals distinct decomposition patterns that correlate with the structural features of the carboxylic acid component [17]. Salts formed with simple monocarboxylic acids typically exhibit moderate thermal stability, while those incorporating dicarboxylic acids demonstrate enhanced thermal resistance due to the additional ionic interactions [17]. The thermal decomposition processes generally involve an initial dehydration stage, followed by melting and final exothermic decomposition, with the specific temperatures varying according to the carboxylic acid structure [17].

The solubility characteristics of aminoguanidine carboxylic acid salts depend heavily on the hydrophilic or hydrophobic nature of the carboxylic acid component [23]. Salts formed with hydrophilic acids such as formic acid and acetic acid exhibit high water solubility, while those incorporating longer-chain or aromatic carboxylic acids demonstrate reduced aqueous solubility [23]. This variability in solubility properties provides opportunities for tailoring the physical characteristics of aminoguanidine derivatives for specific applications [23].

Data Tables

Table 1: Aminoguanidine Sulfate Synthesis Methods and Conditions

| Synthesis Method | Starting Materials | Reaction Temperature (°C) | pH Conditions | Yield (%) | Purity (%) | Key Advantages |

|---|---|---|---|---|---|---|

| Traditional: Aminoguanidine bicarbonate + Sulfuric acid | Aminoguanidine bicarbonate, H2SO4 | 20-40 | Acidic | 95-98 | 98.5-99.0 | Simple, established method |

| Hydrazine sulfate + Calcium cyanamide method | Hydrazine sulfate, Calcium cyanamide | 40 | 9.0-9.5 initial, then 7.0 | 90+ | 90+ | Good yield, removes contaminants |

| Reduction of nitroguanidine with zinc/acetic acid | Nitroguanidine, Zinc dust, Acetic acid | 40-45 | Acidic | 60 | 85-90 | Historical method, well-documented |

| High-purity method: pH control (4.0-6.0) | Aminoguanidine bicarbonate, H2SO4 | 20-40 | 4.0-6.0 (optimal 5.0-5.5) | 99-100 | 99-100 | High purity, white product |

| Industrial scale: Methylisothiouronium sulfate + Hydrazine hydrate | Methylisothiouronium sulfate, Hydrazine hydrate | Room temperature | Neutral | 85-90 | 98+ | Scalable, industrial method |

| Patent method: Controlled crystallization at pH 5.3 | Aminoguanidine bicarbonate, H2SO4 | 20-40 | 5.3 | 99-100 | 99-100 | Superior purity, no washing required |

Table 2: Aminoguanidine Carboxylic Acid Salts - Structural and Functional Properties

| Carboxylic Acid | Salt Formula | Formation Mechanism | Structural Features | Thermal Stability | Solubility |

|---|---|---|---|---|---|

| Formic acid | C2H8N4O2 | Direct acid-base reaction | Simple monocarboxylate | Moderate | High |

| Acetic acid | C3H10N4O2 | Protonation of amino group | Methyl group provides stability | Good | High |

| Oxalic acid | C3H10N4O4 | Diprotic acid forming stable salt | Chelating potential via two carboxyl groups | High | Moderate |

| Succinic acid | C6H16N4O4 | Condensation under acidic conditions | Four-carbon chain flexibility | Good | Moderate |

| Fumaric acid | C6H12N4O4 | Double bond preserved in salt | Trans-alkene unsaturation | Moderate | Low |

| Tartaric acid | C6H14N4O6 | Multiple hydroxyl groups stabilize | Chirality and multiple coordination sites | Good | High |

| Citric acid | C8H18N4O7 | Tricarboxylic acid complex formation | Three carboxyl groups allow complex networks | Moderate | High |

| Maleic acid | C6H12N4O4 | Cis-configuration maintained | Cis-alkene geometric constraint | Moderate | Moderate |

Table 3: Crystallographic Data for Aminoguanidine Sulfate Polymorphs

| Property | Aminoguanidine Sulfate Monohydrate | Anhydrous Form |

|---|---|---|

| Crystal system | Orthorhombic | Monoclinic |

| Space group | Pnma | C2/m |

| Unit cell a (Å) | 6.759 | 12.834 |

| Unit cell b (Å) | 14.131 | 13.913 |

| Unit cell c (Å) | 11.650 | 6.876 |

| β angle (°) | - | 115.53 |

| Volume (ų) | 1112.8 | 1105.2 |

| Density (g/cm³) | 1.578 | 1.62 |

| Melting point (°C) | 207 | 206 |

| Protonation state | Dication (2+) | Dication (2+) |

| Hydrogen bonding | Extensive N-H...O networks | Strong intermolecular bonds |

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

UNII

Related CAS

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Pictograms

Irritant

Other CAS

1068-42-4